Ethyl 5-methyl-2-oxopiperidine-3-carboxylate Ethyl 5-methyl-2-oxopiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 102943-16-8
VCID: VC20766824
InChI: InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-6(2)5-10-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,11)
SMILES: CCOC(=O)C1CC(CNC1=O)C
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

Ethyl 5-methyl-2-oxopiperidine-3-carboxylate

CAS No.: 102943-16-8

Cat. No.: VC20766824

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-methyl-2-oxopiperidine-3-carboxylate - 102943-16-8

Specification

CAS No. 102943-16-8
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name ethyl 5-methyl-2-oxopiperidine-3-carboxylate
Standard InChI InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-6(2)5-10-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,11)
Standard InChI Key MYTPYJOXYXVLKN-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC(CNC1=O)C
Canonical SMILES CCOC(=O)C1CC(CNC1=O)C

Introduction

Structure and Chemical Properties

Ethyl 5-methyl-2-oxopiperidine-3-carboxylate features a six-membered piperidine ring with a carbonyl group at position 2 (creating the lactam structure), an ethyl carboxylate group at position 3, and distinctively, a methyl substituent at position 5. The molecular formula is C9H15NO3, consistent with structurally similar compounds in this class . The structural characteristics of this compound can be understood through comparison with its isomers.

Structural Characteristics

The compound contains:

  • A 2-oxopiperidine (lactam) core structure

  • An ethyl carboxylate substituent at the 3-position

  • A methyl group at the 5-position of the piperidine ring

The presence of the methyl group at the 5-position distinguishes this compound from its isomers, such as Ethyl 1-methyl-2-oxopiperidine-3-carboxylate (with N-methylation) and Ethyl 4-methyl-2-oxopiperidine-3-carboxylate (with methylation at position 4).

Physical and Chemical Properties

While specific experimental data for Ethyl 5-methyl-2-oxopiperidine-3-carboxylate is limited in the available literature, properties can be reasonably estimated based on structurally similar compounds. The comparable compound Ethyl 1-methyl-2-oxopiperidine-3-carboxylate has the following properties:

PropertyValue
Molecular Weight185.22 g/mol
XLogP3-AA0.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Ethyl 5-methyl-2-oxopiperidine-3-carboxylate would be expected to have similar properties, though with potentially different solubility and lipophilicity characteristics due to the repositioning of the methyl group from the nitrogen to the carbon at position 5 .

Spectroscopic Identification

Spectral Data Analysis

The spectroscopic characterization of Ethyl 5-methyl-2-oxopiperidine-3-carboxylate would typically involve various analytical techniques. Based on data from similar compounds, expected spectral features would include:

NMR Spectroscopy

The 1H-NMR spectrum would likely show characteristic signals including:

  • A triplet at approximately δ 1.2-1.3 ppm for the methyl group of the ethyl ester

  • A doublet at approximately δ 0.9-1.1 ppm for the 5-methyl substituent

  • Complex multiplets for the piperidine ring protons

  • A quartet at approximately δ 4.1-4.2 ppm for the methylene protons of the ethyl ester

  • A broad singlet at approximately δ 5.5-6.5 ppm for the NH proton

Infrared Spectroscopy

Expected IR absorption bands would include:

  • A strong carbonyl stretching band for the lactam around 1650-1670 cm-1

  • A strong carbonyl stretching band for the ester around 1720-1740 cm-1

  • N-H stretching around 3200-3300 cm-1

  • C-H stretching around 2800-3000 cm-1

Comparison with Structural Analogs

Related Piperidine Derivatives

Several structurally related compounds appear in the scientific literature, with varying substitution patterns on the piperidine ring. Comparing these analogs provides valuable context for understanding the potential properties and applications of Ethyl 5-methyl-2-oxopiperidine-3-carboxylate.

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

This structural isomer has the methyl group attached to the nitrogen atom rather than at the 5-position. It has the following characteristics:

  • PubChem CID: 16719542

  • Molecular Weight: 185.22 g/mol

  • Computed properties include XLogP3-AA of 0.6, suggesting moderate lipophilicity

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate

This isomer has the methyl group at the 4-position of the piperidine ring. Limited information is available on this specific compound, but it shares the same molecular formula (C9H15NO3) as the target compound.

Comparative Analysis

The following table provides a comparative analysis of these structural isomers:

CompoundMethyl PositionExpected Effect on Properties
Ethyl 5-methyl-2-oxopiperidine-3-carboxylatePosition 5 (ring)May affect ring conformation and stereochemistry at adjacent positions
Ethyl 1-methyl-2-oxopiperidine-3-carboxylatePosition 1 (nitrogen)Affects hydrogen bonding capability by removing the N-H donor
Ethyl 4-methyl-2-oxopiperidine-3-carboxylatePosition 4 (ring)May affect conformation and introduce different stereochemical considerations

The position of the methyl group is likely to influence several properties:

  • Ring conformation and flexibility

  • Hydrogen bonding capacity

  • Metabolic stability

  • Binding interactions with potential biological targets

Future Research Directions

Structure-Activity Relationship Studies

Systematic investigation of how the position of the methyl group affects biological activity could provide valuable insights for drug design. Comparing the 5-methyl isomer with the 1-methyl and 4-methyl variants could reveal important structure-activity relationships.

Synthetic Methodology Development

Development of efficient and selective methods for the synthesis of specifically substituted 2-oxopiperidine-3-carboxylates remains an important area for future research. This includes stereoselective approaches to control the configuration at the stereogenic centers.

Exploration of Chemical Reactivity

Further exploration of the reactivity of Ethyl 5-methyl-2-oxopiperidine-3-carboxylate, particularly with respect to:

  • Modifications of the ethyl ester group

  • Transformations of the lactam functionality

  • Reactions involving the methyl substituent

  • Stereoselective modifications at the 3-position

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